Ethyl 1-[(6-bromo-5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]-4-phenylpiperidine-4-carboxylate
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Overview
Description
ETHYL 1-[(6-BROMO-5-METHOXY-2-METHYL-1-BENZOFURAN-3-YL)CARBONYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE is a complex organic compound that features a benzofuran moiety, a piperidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[(6-BROMO-5-METHOXY-2-METHYL-1-BENZOFURAN-3-YL)CARBONYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE typically involves multiple steps, including the formation of the benzofuran core, bromination, and subsequent coupling with a piperidine derivative. Common reagents used in these reactions include bromine, methoxy groups, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as continuous flow chemistry, to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[(6-BROMO-5-METHOXY-2-METHYL-1-BENZOFURAN-3-YL)CARBONYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
ETHYL 1-[(6-BROMO-5-METHOXY-2-METHYL-1-BENZOFURAN-3-YL)CARBONYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 1-[(6-BROMO-5-METHOXY-2-METHYL-1-BENZOFURAN-3-YL)CARBONYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
ETHYL 6-BROMO-5-HYDROXY-1-METHYL-2-(PHENYLSULFANYLMETHYL)INDOLE-3-CARBOXYLATE: Shares a similar brominated and methoxy-substituted structure.
BENZOFURAN DERIVATIVES: Compounds with similar benzofuran cores and functional groups.
Uniqueness
ETHYL 1-[(6-BROMO-5-METHOXY-2-METHYL-1-BENZOFURAN-3-YL)CARBONYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H26BrNO5 |
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Molecular Weight |
500.4 g/mol |
IUPAC Name |
ethyl 1-(6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carbonyl)-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C25H26BrNO5/c1-4-31-24(29)25(17-8-6-5-7-9-17)10-12-27(13-11-25)23(28)22-16(2)32-20-15-19(26)21(30-3)14-18(20)22/h5-9,14-15H,4,10-13H2,1-3H3 |
InChI Key |
JLCNYIDWDRWPOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=C(OC3=CC(=C(C=C32)OC)Br)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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